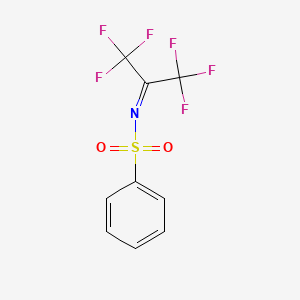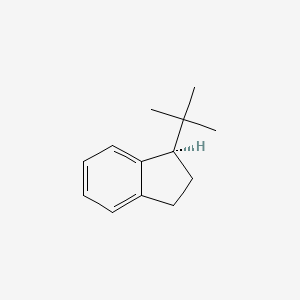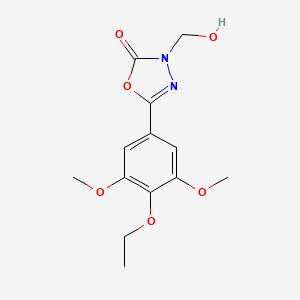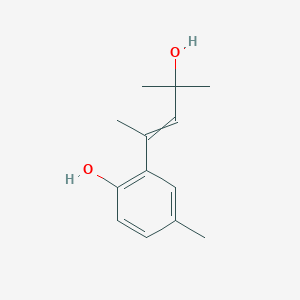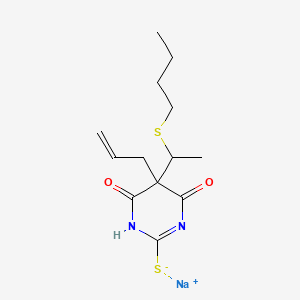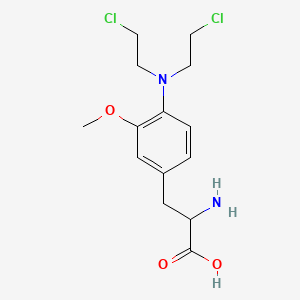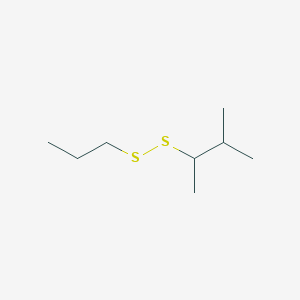
2,3-Dimethyl-4,5-dithiaoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-4,5-dithiaoctane is an organic compound with the molecular formula C8H18S2 It is a branched alkane with two sulfur atoms incorporated into its structure, making it a dithiane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4,5-dithiaoctane typically involves the reaction of appropriate alkyl halides with thiol compounds under controlled conditions. One common method is the reaction of 2,3-dimethyl-1,4-dibromobutane with sodium sulfide in an organic solvent such as ethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the dithiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-4,5-dithiaoctane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding thiol compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol compounds.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4,5-dithiaoctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s sulfur-containing structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-4,5-dithiaoctane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins and enzymes, affecting their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylbutane: A branched alkane without sulfur atoms.
4,5-Dithiaoctane: A similar compound with a different substitution pattern.
2,3-Dimethyl-1,4-dithiane: A dithiane derivative with a different carbon backbone.
Uniqueness
2,3-Dimethyl-4,5-dithiaoctane is unique due to the presence of both methyl groups and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
72437-67-3 |
|---|---|
Molekularformel |
C8H18S2 |
Molekulargewicht |
178.4 g/mol |
IUPAC-Name |
2-methyl-3-(propyldisulfanyl)butane |
InChI |
InChI=1S/C8H18S2/c1-5-6-9-10-8(4)7(2)3/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
NWRHSMBBPGLJSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSSC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
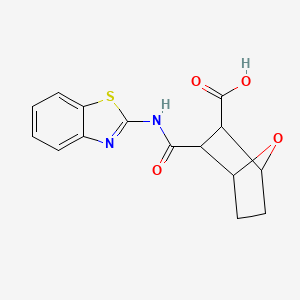
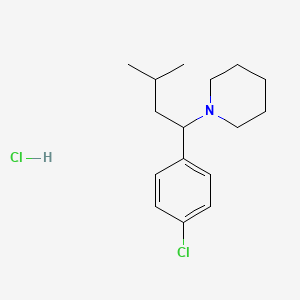
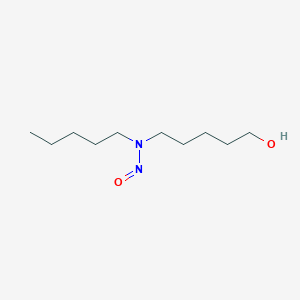
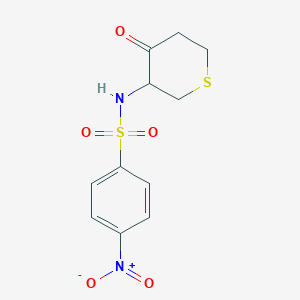
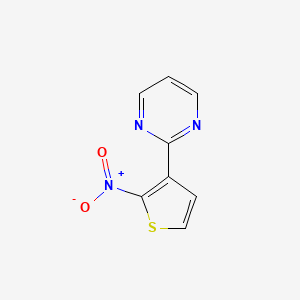
![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
